molecular formula C13H18N2O B15301405 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one

1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one

Cat. No.: B15301405
M. Wt: 218.29 g/mol
InChI Key: JPQRAIJGHOUOLR-UHFFFAOYSA-N
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Description

1-(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one (CAS 1266894-11-4) is a high-purity chemical compound supplied with a typical specification of 98% purity and a molecular weight of 218.30 g/mol . Its molecular formula is C13H18N2O . This compound is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure recognized in medicinal chemistry for its potential as a building block for drug-like fragments and its presence in multi-target-directed ligands investigated for complex neurodegenerative diseases . The tetrahydroisoquinoline moiety is a key feature in compounds studied for various biological activities. Specifically, structurally related tetrahydroisoquinolinyl benzamide and carboxamide analogues have been identified as high-affinity ligands for sigma-2 (σ2) receptors . The sigma-2 receptor is an established biomarker of cell proliferation, making its ligands promising candidates for the development of radiotracers used in imaging the proliferative status of solid tumors via techniques like PET and SPECT . Furthermore, similar dihydroisoquinolinone derivatives are explored in the synthesis of novel anti-inflammatory drug candidates, such as non-covalent caspase-1 inhibitors, which target the inflammasome-caspase-1 pathway implicated in diseases like dysregulated inflammation in Covid-19 . This product is intended for research and development use only and is not intended for human or veterinary use .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-(5-amino-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-one

InChI

InChI=1S/C13H18N2O/c1-2-4-13(16)15-8-7-11-10(9-15)5-3-6-12(11)14/h3,5-6H,2,4,7-9,14H2,1H3

InChI Key

JPQRAIJGHOUOLR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N1CCC2=C(C1)C=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Attachment of the Butanone Moiety: This step may involve alkylation or acylation reactions to attach the butanone group to the isoquinoline core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be optimized to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-3,4-dihydroisoquinolin-2(1h)-yl)butan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Structural Analogues from Alkylation and Functionalization Reactions

Compounds 13–16 from share the 3,4-dihydroisoquinoline (THIQ) core but differ in substituents and side-chain functionalization:

Compound ID Substituents (R-group) Melting Point (°C) Key Features
13 Benzamide at C4 177–178 Neutral form; crystallizes as white crystals
14 4-Methoxyphenyl 194–195 (HCl salt) Alkylation via 4-chloro-1-(4-methoxyphenyl)butan-1-one
15 4-Hydroxyphenyl 218–219 (HCl salt) Microwave-assisted synthesis; higher polarity due to -OH
16 4-Chlorophenyl 209–210 (HCl salt) Enhanced stability via electron-withdrawing Cl substituent

Key Differences from Target Compound :

  • Amino Group: The target compound’s 5-amino group is absent in compounds 13–16, which instead feature aryl or benzamide substituents.
  • Synthesis: Compounds 13–16 are synthesized via alkylation of THIQ with halogenated ketones, followed by HCl salt formation.

Ibuprofen Hybrids with Dihydroisoquinoline Moieties

describes 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one [16], an ibuprofen hybrid. Unlike the target compound, this derivative incorporates a bulky 4-isobutylphenyl group (from ibuprofen) and lacks the 5-amino substitution. This suggests that the target compound’s butanone chain could similarly allow conjugation with pharmacophores for dual activity .

Methoxy- and Aryl-Substituted Dihydroisoquinolines

lists derivatives such as 1-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g) and (6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone (6h). These compounds highlight the impact of methoxy and aryl groups on physicochemical properties:

  • Methoxy Groups : Enhance lipophilicity and may improve blood-brain barrier penetration.
  • Comparison: The target compound’s 5-amino group introduces polarity, which may counterbalance the lipophilic effects of the butanone chain, offering a distinct pharmacokinetic profile .

Cytotoxicity and Therapeutic Potential of Related Structures

includes N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, a sulfonamide-THIQ hybrid tested for cytotoxicity. While structurally distinct, this compound demonstrates that dihydroisoquinoline derivatives are explored for therapeutic applications, including antiviral and anticancer agents. The target compound’s amino group could similarly modulate cytotoxicity or receptor selectivity .

Commercial Availability and Structural Variants

references 1-(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2-cyclopropylethan-1-one, a cyclopropane-containing variant discontinued by CymitQuimica. This compound’s discontinuation underscores the challenges in optimizing dihydroisoquinoline derivatives for commercial viability, possibly due to synthetic complexity or stability issues. The target compound’s butanone chain may offer improved stability compared to cyclopropane analogs .

Biological Activity

1-(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one, with CAS number 1266894-11-4, is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula: C12H14N2O
  • Molecular Weight: 218.30 g/mol
  • Structure: The compound features a dihydroisoquinoline core, which is known for various biological activities.

The biological activity of 1-(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases such as Alzheimer's disease.

Inhibition of Cholinesterases

Research has indicated that compounds similar to 1-(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one exhibit significant inhibition of acetylcholinesterase (AChE). For instance, a study found that certain derivatives showed IC50 values as low as 0.28 µM against AChE, indicating potent inhibitory activity .

Monoamine Oxidase Inhibition

Additionally, the compound has been evaluated for its inhibitory effects on MAOs. Compounds in this class have demonstrated mixed inhibition profiles, which may contribute to their neuroprotective effects by increasing levels of neurotransmitters such as dopamine and serotonin in the brain .

Neuroprotective Effects

In vitro studies have shown that derivatives of this compound can cross the blood-brain barrier (BBB), making them potential candidates for treating neurodegenerative diseases. For example, one derivative was shown to have no cytotoxic effects at concentrations below 12.5 µM on neuronal cell lines .

Antiproliferative Activity

Recent research on related compounds suggests that they may also possess antiproliferative properties. In a study investigating N-alkyl and N-aryl tetrahydroisoquinoline derivatives, some compounds exhibited significant inhibition of cancer cell proliferation by disrupting the interaction between hyaluronic acid and CD44 receptor .

Data Summary

Activity IC50 Value Reference
AChE Inhibition0.28 µM
MAO-B Inhibition0.0029 µM
Cytotoxicity (PC12 cells)<12.5 µM
Antiproliferative ActivityNot specified

Q & A

Q. Q1. What are the recommended synthetic routes for 1-(5-Amino-3,4-dihydroisoquinolin-2(1H)-yl)butan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation of substituted isoquinoline precursors with ketones. For example, analogous compounds like 6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl-acetonitrile are synthesized via reflux in ethanol or dimethylformamide, followed by crystallization . Key parameters for optimization include solvent choice (polar aprotic solvents enhance reaction rates), temperature control (reflux at 80–100°C), and purification methods (column chromatography or recrystallization from ethanol). Yield improvements may require stoichiometric adjustments of amine precursors and ketone derivatives.

Q. Q2. How can the purity and structural integrity of this compound be validated during synthesis?

Methodological Answer: Validate purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation requires spectroscopic techniques:

  • NMR : Compare 1H^1H-NMR peaks to analogs (e.g., a singlet at δ 2.1 ppm for acetyl groups in isoquinoline derivatives) .
  • IR : Look for carbonyl stretches near 1680–1720 cm1^{-1} for the ketone moiety .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ at m/z 245.3 for related compounds) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent position on the isoquinoline ring) influence bioactivity, and how can contradictory pharmacological data be resolved?

Methodological Answer: Bioactivity variations arise from substituent electronic and steric effects. For instance, hydroxyl or amino groups at position 5 (as in 5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one) enhance hydrogen bonding with biological targets, increasing neurotoxicity or antitumor activity . To resolve contradictions in pharmacological

  • Perform docking studies to compare binding affinities across analogs.
  • Use crystallography (e.g., X-ray analysis of weak C–H···O hydrogen bonds in crystal structures) to correlate conformation with activity .
  • Validate via in vitro assays (e.g., dose-response curves for cytotoxicity against cancer cell lines) .

Q. Q4. What experimental designs are suitable for studying the environmental fate of this compound, particularly its persistence and transformation in aquatic systems?

Methodological Answer: Adopt a tiered approach based on the INCHEMBIOL project framework :

Laboratory studies : Measure hydrolysis rates under varying pH (4–9) and UV exposure.

Biotic transformation : Use microbial consortia from sediment/water systems to assess biodegradation (monitor via LC-MS for metabolites).

Field simulations : Model partitioning coefficients (log KowK_{ow}) to predict bioaccumulation in aquatic organisms.

Ecotoxicity assays : Evaluate impacts on Daphnia magna survival and algal growth inhibition.

Q. Q5. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, log KowK_{ow}Kow​) for this compound?

Methodological Answer: Discrepancies often stem from measurement conditions (e.g., solvent polarity, temperature). Standardize protocols:

  • Solubility : Use shake-flask method in buffered solutions (pH 2–12) at 25°C, quantified via UV spectrophotometry .
  • log KowK_{ow} : Apply reversed-phase HPLC with a C18 column and methanol/water gradients to derive octanol-water partition coefficients .
  • Cross-validate data with computational tools (e.g., PubChem’s ALogPS or EPI Suite) .

Q. Q6. What strategies are effective for comparative studies between this compound and its structural analogs (e.g., 5-hydroxy or 6-methoxy derivatives)?

Methodological Answer: Design studies focusing on:

  • Synthetic accessibility : Compare yields and reaction times for analogs with varying substituents .
  • Pharmacokinetics : Use Caco-2 cell monolayers to assess intestinal absorption differences.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Structure-activity relationships (SAR) : Map substituent effects to bioactivity using multivariate regression models .

Data Analysis and Interpretation

Q. Q7. How should researchers interpret conflicting NMR or crystallography data for this compound?

Methodological Answer: Address conflicts via:

  • Dynamic NMR : Resolve conformational equilibria (e.g., chair vs. boat forms) by variable-temperature experiments .
  • Crystallographic refinement : Re-analyze X-ray data with software like SHELXL to correct for disorder or hydrogen bonding ambiguities .
  • Cross-validation : Compare with IR and Raman spectra to confirm functional group assignments .

Q. Q8. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50} values. For high-throughput

  • Apply ANOVA with post-hoc Tukey tests to compare treatment groups.
  • Utilize principal component analysis (PCA) to reduce dimensionality in multi-parametric assays (e.g., antioxidant activity and cytotoxicity) .

Q. Q9. How can computational tools (e.g., molecular dynamics) complement experimental studies of this compound?

Methodological Answer:

  • Docking simulations : Predict binding modes to targets like serotonin receptors using AutoDock Vina .
  • MD trajectories : Simulate solvation effects in water/lipid bilayers (GROMACS) to estimate membrane permeability .
  • QSAR models : Train on PubChem data to forecast toxicity or metabolic pathways .

Q. Q10. What are the best practices for ensuring reproducibility in synthetic and analytical workflows?

Methodological Answer:

  • Documentation : Record reaction parameters (e.g., solvent purity, stirring speed) in electronic lab notebooks.
  • Reference standards : Use certified materials (e.g., Cayman Chemical’s 1,5-Isoquinolinediol) for instrument calibration .
  • Inter-laboratory validation : Share protocols via platforms like protocols.io and conduct round-robin tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.